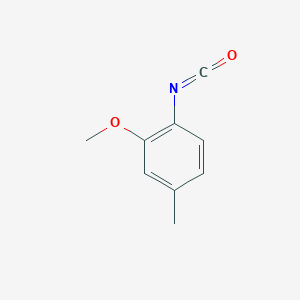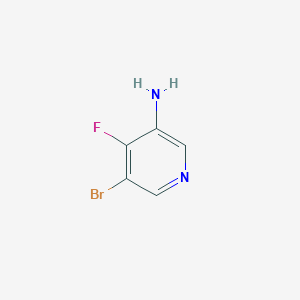
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The amino group and the ethyl group are introduced through substitution reactions
Etherification: The final step involves the etherification of the pyrazole with 2-chloroethanol to introduce the methoxyethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
科学的研究の応用
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Amino-1-methyl-5-phenylpyrazole: Similar structure but with a phenyl group instead of an ethyl group.
4-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a phenyl group and a different substitution pattern.
5-Amino-3-ethyl-1-methylpyrazole: Similar structure but without the methoxyethanol moiety.
Uniqueness
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol is unique due to the presence of the methoxyethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets.
特性
分子式 |
C8H15N3O2 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-(4-amino-5-ethyl-2-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C8H15N3O2/c1-3-6-7(9)8(11(2)10-6)13-5-4-12/h12H,3-5,9H2,1-2H3 |
InChIキー |
JFQYQWLBEYPQJK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1N)OCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)



![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)

![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

